molecular formula C15H11ClN4O B6014808 N'-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide

N'-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide

Cat. No.: B6014808
M. Wt: 298.73 g/mol
InChI Key: IVUCRVJFQXNUHR-RQZCQDPDSA-N
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Description

N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 2-formylbenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its anticancer properties.

    N-Benzylbenzimidazole: Exhibits antimicrobial activity.

    Benzimidazole-2-thiol: Used in coordination chemistry as a ligand.

The uniqueness of N’-[(E)-1H-benzimidazol-2-ylmethylidene]-3-chlorobenzohydrazide lies in its specific substitution pattern and the presence of the chlorobenzohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-5-3-4-10(8-11)15(21)20-17-9-14-18-12-6-1-2-7-13(12)19-14/h1-9H,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUCRVJFQXNUHR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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